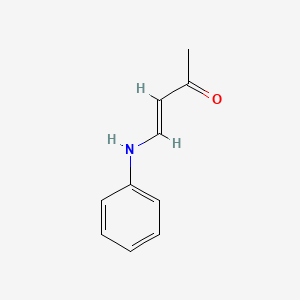

(E)-4-Phenylamino-but-3-en-2-one

Description

Properties

IUPAC Name |

(E)-4-anilinobut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h2-8,11H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPHRGDDGVWMSF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to (E)-4-Phenylamino-but-3-en-2-one and Analogues

Condensation Reactions (e.g., Claisen-Schmidt, amination of dicarbonyls)

The most direct and widely employed method for synthesizing β-enaminones, including this compound, is the condensation reaction between a β-dicarbonyl compound and a primary or secondary amine. ijcce.ac.irresearchgate.net This approach is valued for its straightforwardness and efficiency.

A common pathway involves the reaction of a 1,3-diketone, such as acetylacetone (B45752), with an amine like aniline (B41778). researchgate.net This reaction can be performed under various conditions, often with azeotropic removal of water to drive the equilibrium towards the product. niscpr.res.in The Claisen-Schmidt condensation, traditionally used for synthesizing chalcones, can also be adapted to produce enaminones. researchgate.netnih.gov

The amination of 1,3-dicarbonyl compounds is a fundamental route to β-enaminones. organic-chemistry.org The reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl groups of the dicarbonyl compound, followed by dehydration to yield the enaminone. researchgate.net Several protocols have been developed to facilitate this transformation, including the use of various catalysts and reaction media. researchgate.netmdpi.com For instance, the reaction can be carried out in ethanol (B145695) at room temperature, and in some cases, without the need for a catalyst, although this may require longer reaction times. ijcce.ac.ir Iron(III) has been shown to catalyze a triple condensation of enaminones, highlighting the versatility of condensation strategies. acs.org

Table 1: Examples of Condensation Reactions for Enaminone Synthesis

| β-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield | Reference |

| Acetylacetone | Aniline | Formic acid, Methanol | (Z)-4-(Phenylamino)pent-3-en-2-one | 95% | researchgate.net |

| 5,5-Dimethylcyclohexa-1,3-dione | p-Anisidine | Ceric ammonium (B1175870) nitrate, Acetonitrile | 3-(4-Methoxyphenylamino)-5,5-dimethylcyclohex-2-enone | 92% | niscpr.res.in |

| 1,3-Diketones | Anilines | Formic acid | β-Enaminones | Near-quantitative | researchgate.net |

| Methyl ketones | DMFDMA | Refluxing xylene or neat | Enaminones | - | nih.gov |

| 1,3-Dicarbonyl compounds | Primary or secondary amines | Ethanol, room temperature | Enaminones | - | ijcce.ac.ir |

Note: Yields and specific products can vary based on the reactants and reaction conditions.

Alternative Synthetic Routes and Methodologies (e.g., N-alkylation)

Beyond direct condensation, alternative strategies have been developed for the synthesis of enaminones, particularly for creating more complex or substituted analogs. One notable method is the N-alkylation of primary enaminones. cdnsciencepub.com This two-step process involves first forming a secondary enaminone through condensation, followed by alkylation on the nitrogen atom. cdnsciencepub.com This approach is particularly useful when direct condensation with a secondary amine is inefficient. However, a competing reaction, C-alkylation, can also occur, and the ratio of N- to C-alkylation can be influenced by the substituents on the aromatic ring of the enaminone. cdnsciencepub.comrsc.org

Other alternative methods include:

Reaction with Dimethylformamide Dimethylacetal (DMFDMA): Condensation of methyl ketones with DMFDMA can produce enaminones, sometimes in nearly quantitative yields without the need for a solvent. nih.govmdpi.com

From 3-Bromochromones: A photoredox and nickel catalytic system can be used to synthesize enaminones from 3-bromochromones. This method involves the formation of a nitrogen-centered radical. beilstein-archives.orgbeilstein-archives.org

Visible-light-induced N-alkylation: Anilines can be N-alkylated with 4-hydroxybutan-2-one under visible light irradiation to produce 4-(phenylamino)butan-2-one. rsc.org

Gold(I)-Catalyzed Amino-Claisen Rearrangement: N-propargyl β-enaminone derivatives can undergo a gold(I)-catalyzed amino-Claisen rearrangement to form substituted pyrroles, demonstrating a synthetic application of enaminone structures. acs.org

Catalytic Approaches in Synthesis (e.g., metal-catalyzed, nanoparticle-catalyzed)

The use of catalysts has significantly improved the efficiency, selectivity, and environmental friendliness of enaminone synthesis. A wide range of catalysts have been explored, including metal catalysts and, more recently, nanoparticle-based systems.

Metal-Catalyzed Synthesis: Various metal catalysts have been shown to be effective in promoting the condensation of β-dicarbonyls and amines. These include:

Gold(I)/Silver(I): A combination of [(PPh3)AuCl]/AgOTf has been used to catalyze the reaction under solvent-free conditions with low catalyst loading, affording good to excellent yields. mdpi.com

Ceric Ammonium Nitrate (CAN): CAN is an inexpensive and commercially available catalyst that can efficiently promote the synthesis of β-enaminones from 1,3-dicarbonyl compounds and activated primary amines at room temperature. niscpr.res.in

Iron(III): Iron(III) has been utilized to catalyze the triple condensation of enaminones to form C3-alkenylated dihydroquinolinones. acs.org

Copper: Copper nanoparticles and copper(I) catalysts have been employed for the synthesis of β-enaminones. rsc.orgias.ac.in

Nickel Photocatalysis: A dual catalytic system involving photoredox and nickel catalysis has been developed to synthesize enaminones from 3-bromochromones. beilstein-archives.orgbeilstein-archives.org

Palladium: Palladium catalysts have been used for the dehydrogenative β-amination of saturated ketones to yield β-enaminones. researcher.life

Combined Enamine and Transition Metal Catalysis: Merging enamine activation with transition metal catalysis provides a powerful strategy for novel chemical transformations. nih.govnih.gov

Nanoparticle-Catalyzed Synthesis: Nanoparticle catalysts offer advantages such as high surface area, enhanced catalytic activity, and often, the ability to be recycled and reused.

Silver Nanoparticles: Silver nanoparticles have been demonstrated as efficient, heterogeneous, and recyclable catalysts for the synthesis of β-enaminones under mild conditions. researchgate.netresearchgate.net

Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles have been used as a catalyst for the enamination of β-dicarbonyl compounds under solvent-free conditions. ajrconline.org Core-shell magnetic silica-supported cobalt nanocatalysts have also been developed. rsc.org

Fe-Mo Nanocatalyst: A recyclable heterogeneous Fe-Mo nanocatalyst has been applied for the solvent-free synthesis of β-enaminones under microwave irradiation, showing excellent yields and reusability. scispace.com

Copper Nanoparticles: The morphology of copper nanoparticles, influenced by the solvent ratio during synthesis, plays a role in their catalytic application for β-enaminone synthesis. rsc.org

ZnAl2O4@ZnO Nanoparticles: These have been used as a highly efficient and recyclable catalyst for the synthesis of bis(β-enaminones). researcher.life

Green Chemistry Principles Applied to Synthesis

Several synthetic approaches for this compound and its analogs align with the principles of green chemistry, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

Key green chemistry strategies include:

Solvent-Free Reactions: Many catalytic methods, particularly those using nanoparticles, can be performed under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions. ijcce.ac.irmdpi.comajrconline.orgscispace.com

Use of Water as a Solvent: Water has been explored as a green solvent for the condensation of 1,3-dicarbonyl compounds with primary amines. ijcce.ac.ir

Catalyst Reusability: Heterogeneous catalysts, such as magnetic and other nanoparticles, can often be easily separated from the reaction mixture and reused for multiple cycles, reducing waste and cost. researchgate.netrsc.orgscispace.com

Mild Reaction Conditions: Many modern catalytic methods operate at room temperature and under mild conditions, reducing energy consumption. niscpr.res.inmdpi.com

Use of Eco-Friendly Catalysts: Formic acid has been highlighted as a low-cost, mild, and ecofriendly catalyst for the rapid synthesis of β-enaminones. researchgate.net Onion extract has even been investigated as a green catalyst. researchgate.net

Reaction Mechanism Elucidation in Synthetic Processes

Understanding the reaction mechanism is crucial for optimizing synthetic protocols. The formation of this compound from a β-dicarbonyl and an amine generally proceeds through a well-established pathway. The initial step involves the nucleophilic attack of the amine on one of the carbonyl carbons of the dicarbonyl compound. researchgate.net This is followed by the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the final enaminone product. wpmucdn.com

In catalytic systems, the catalyst often plays a role in activating the carbonyl group, making it more susceptible to nucleophilic attack. For instance, in acid-catalyzed reactions, protonation of the carbonyl oxygen enhances its electrophilicity. researchgate.net

Mechanistic studies of more complex reactions have also been conducted. For example, in the nickel-photocatalyzed synthesis from 3-bromochromones, the key step is believed to be the formation of a ternary Ni-complex that activates the α,β-unsaturated system towards radical addition. beilstein-archives.orgbeilstein-archives.org In elemental sulfur-promoted reactions, the enaminone can act as a dual nucleophile. acs.org Investigations into the self-condensation of enaminones have also provided insights into their reactivity. researchgate.net The mechanism for the formation of N-alkylated enaminones can involve deprotonation of the imidazole (B134444) NH to generate a more powerful nucleophile. mdpi.com

Optimization of Reaction Conditions, Selectivity, and Yields

Optimizing reaction conditions is essential for maximizing product yield and selectivity while minimizing reaction times and by-product formation. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Table 2: Optimization of Reaction Conditions for Enaminone Synthesis

| Catalyst/System | Solvent | Temperature | Time | Yield | Reference |

| Formic Acid | Methanol | - | Short | Near-quantitative | researchgate.net |

| Co-NQ@Am-SiO2@Fe3O4 nanocatalyst | Neat | Room Temperature (25 °C) | - | High | rsc.org |

| [(PPh3)AuCl]/AgOTf | Solvent-free | Room Temperature | - | Good to excellent | mdpi.com |

| Fe-Mo Nanocatalyst | Solvent-free (Microwave) | - | Short | 86-96% | scispace.com |

| Visible light | Hexane (B92381) | Room Temperature | 12 h | 77% | rsc.org |

| Catalyst-free | Ethanol | 25 °C | 1 h | 87% | acs.org |

Note: This table provides examples of optimized conditions from various studies and is not an exhaustive list.

For instance, in the synthesis of β-enaminones catalyzed by a core-shell magnetic nanocatalyst, neat reaction conditions at room temperature were found to be optimal, leading to high product selectivity and excellent turnover numbers. rsc.org The catalyst could also be easily recovered and reused for up to eight consecutive runs without significant loss of activity. rsc.org In the synthesis of this compound via visible-light-induced N-alkylation, hexane was identified as the most suitable solvent, and a 50 W LED light source provided the best yield compared to lower or higher power sources. rsc.org The optimization of reaction conditions often involves a systematic screening of various parameters to identify the ideal combination for a specific transformation. acs.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of (E)-4-Phenylamino-but-3-en-2-one in solution. benthamscience.comnih.gov Analysis of both ¹H and ¹³C NMR spectra confirms that enaminones like this compound predominantly exist in the keto-enamine tautomeric form, as opposed to the imino-enol form. nih.gov This is supported by the observation of spin-spin splitting between the NH proton and adjacent protons. nih.gov

The chemical shifts observed in the ¹H NMR spectrum are particularly informative. A broad signal for the NH proton, typically found in the range of δ 4.50–9.70 ppm, is characteristic of active enaminones and provides evidence for hydrogen bonding. nih.gov The presence of this proton is considered essential for the anticonvulsant activity observed in some enaminone derivatives. nih.gov Furthermore, the coupling patterns of the phenyl group protons can reveal substitution patterns on the aromatic ring. nih.gov

¹³C NMR spectroscopy complements the proton data, providing information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the C=C double bond are indicative of the extensive π-electron delocalization within the molecule. benthamscience.com Studies have shown a correlation between the ¹⁷O chemical shifts of the carbonyl group and the ¹H chemical shifts, further supporting the structural analysis. benthamscience.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Analogs

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.0 - 2.4 | s |

| =CH | ~5.0 - 5.5 | d |

| Ar-H | ~6.8 - 7.5 | m |

| NH | ~4.5 - 9.7 | br s |

| =CH-N | ~6.5 - 7.0 | d |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and the nature of hydrogen bonding in this compound. ruc.dkmt.com These methods are complementary, with FT-IR being particularly sensitive to polar functional groups and Raman spectroscopy providing better data for non-polar moieties. mt.comthermofisher.com

The FT-IR spectrum of this compound typically displays characteristic absorption bands. A broad band in the region of 2900–3500 cm⁻¹ is indicative of the N-H stretching vibration, and its broadness suggests the involvement of the N-H group in strong intramolecular hydrogen bonding. researchgate.net The position and shape of this band are sensitive to the strength of the hydrogen bond. The C=O stretching vibration usually appears in the range of 1600–1650 cm⁻¹, which is at a lower frequency than expected for a typical α,β-unsaturated ketone. This shift is attributed to the electron delocalization within the conjugated system and the intramolecular hydrogen bond.

Raman spectroscopy provides complementary information, particularly regarding the C=C stretching vibrations of the enaminone backbone and the aromatic ring. nih.gov The analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes and a deeper understanding of the molecular structure and bonding. ruc.dkresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound and its Derivatives

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H stretch | 3200 - 3400 (broad) | - |

| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 | 2850 - 2960 |

| C=O stretch | 1600 - 1640 | 1600 - 1640 |

| C=C stretch | 1550 - 1600 | 1550 - 1600 |

| N-H bend | 1500 - 1550 | - |

Note: Frequencies are approximate and can be influenced by the molecular environment and substituents.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. nih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions from the molecule. The resulting mass spectrum shows the molecular ion peak (M⁺) or the protonated molecule peak ([M+H]⁺), confirming the molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for enaminones involve cleavages at the α-position to the carbonyl group or the nitrogen atom. libretexts.org The analysis of these fragment ions helps to piece together the molecular structure. For instance, the loss of a methyl group or the phenylamino (B1219803) group can lead to characteristic fragment ions.

Collision-induced dissociation (CID) experiments, often performed in tandem mass spectrometry (MS/MS), can be used to further investigate the fragmentation of specific ions, providing more detailed structural insights. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. slideshare.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgyoutube.com The UV-Vis spectrum of this compound is characterized by strong absorption bands, typically in the UV region, arising from π → π* and n → π* electronic transitions within the conjugated system. researchgate.netudel.edu

The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents on the phenyl ring. The conjugated system, which includes the phenyl ring, the amino group, the C=C double bond, and the carbonyl group, leads to a delocalization of π-electrons, resulting in absorption at longer wavelengths compared to non-conjugated systems. libretexts.org

Interactive Data Table: Typical Electronic Transitions for this compound

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 280 - 350 | > 10,000 |

| n → π | 350 - 450 | < 2,000 |

Note: The exact λmax and ε values can be influenced by solvent polarity and substituents.

X-ray Crystallography for Solid-State Structure Determination and Intramolecular Interactions

A key feature revealed by X-ray crystallography is the presence of a strong intramolecular hydrogen bond between the N-H group and the carbonyl oxygen atom. acs.org This interaction leads to the formation of a stable six-membered pseudo-ring. The N···O distances in these hydrogen bonds are typically short, indicating a strong interaction. acs.org This intramolecular hydrogen bond is a crucial factor in stabilizing the (E) configuration and the keto-enamine tautomer. acs.org

The crystal packing is often governed by weaker intermolecular interactions, such as C-H···O and π-π stacking interactions, which influence the macroscopic properties of the crystalline material. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Derivatives

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. wikipedia.orgresearchgate.net While this compound itself is not paramagnetic, ESR can be applied to study its paramagnetic derivatives, such as radical ions or metal complexes. researchgate.netaps.org

For instance, if the molecule is oxidized or reduced to form a radical cation or anion, ESR spectroscopy can provide information about the distribution of the unpaired electron density within the molecule. researchgate.net This can reveal insights into the electronic structure and reactivity of these species. The hyperfine coupling constants observed in the ESR spectrum can indicate which nuclei the unpaired electron is interacting with, and to what extent. wikipedia.org

Furthermore, if this compound is used as a ligand to form a complex with a paramagnetic metal ion, ESR can be a powerful tool to probe the coordination environment of the metal and the nature of the metal-ligand bonding.

Investigation of Intramolecular Hydrogen Bonding (IHB) using Spectroscopic Data

The presence and strength of the intramolecular hydrogen bond (IHB) in this compound can be thoroughly investigated by combining data from various spectroscopic techniques. ruc.dkresearchgate.netmdpi.com

NMR Spectroscopy: The downfield chemical shift of the NH proton is a strong indicator of its involvement in a hydrogen bond. nih.govacs.org The magnitude of this shift can be correlated with the strength of the IHB. mdpi.com

Vibrational Spectroscopy: In the FT-IR spectrum, the broadening and red-shifting of the N-H stretching frequency, along with the red-shifting of the C=O stretching frequency, are classic signs of IHB. researchgate.netnih.gov The magnitude of these shifts provides a measure of the hydrogen bond strength. nih.gov

UV-Vis Spectroscopy: The IHB can influence the electronic transitions, and changes in the absorption spectrum upon substitution can indirectly provide information about changes in the IHB strength. researchgate.net

X-ray Crystallography: This technique provides direct geometric evidence of the IHB, including the N-H···O bond distance and angle, which are key parameters for assessing its strength. acs.org

Theoretical calculations, such as Atoms-In-Molecule (AIM) and Natural Bond Orbital (NBO) analyses, are often used in conjunction with experimental spectroscopic data to provide a more quantitative understanding of the nature and strength of the intramolecular hydrogen bond. researchgate.netresearchgate.net

Reactivity Profiles and Transformational Chemistry

Nucleophilic Reactivity of the Enaminone Moiety

The enaminone scaffold is characterized by its ambident nucleophilicity, possessing multiple sites that can react with electrophiles. conicet.gov.ar The primary nucleophilic centers in (E)-4-Phenylamino-but-3-en-2-one are the nitrogen atom, the α-carbon (C2), and the carbonyl oxygen. The nitrogen atom, due to its lone pair of electrons, can act as a nucleophile. However, the delocalization of these electrons into the conjugated system often directs nucleophilic attacks to the α-carbon, which possesses enhanced electron density due to the enamine resonance.

Enaminones are known to react with a variety of electrophiles. For instance, they can undergo condensation reactions with aldehydes and ketones. Their reaction with nitrogen nucleophiles, such as hydrazine (B178648), can lead to the formation of pyrazole (B372694) derivatives. scielo.brtsijournals.comtsijournals.com The versatility of enaminones as synthetic intermediates stems from this ability to combine the nucleophilic character of enamines with the electrophilic nature of enones. conicet.gov.ar

Table 1: Nucleophilic Sites of this compound

| Site | Description | Reactivity |

|---|---|---|

| Nitrogen Atom | Possesses a lone pair of electrons. | Can act as a nucleophile, though reactivity is modulated by conjugation. |

| α-Carbon (C2) | Enriched in electron density due to the "push-pull" effect. | A primary site for attack by electrophiles. |

| Carbonyl Oxygen | Possesses lone pairs of electrons. | Can participate in reactions, particularly in its enol-imine tautomeric form. |

Electrophilic Reactivity on the Phenyl Ring and Enamine System

Complementing its nucleophilic character, this compound also exhibits electrophilic properties. The enone part of the molecule contains two primary electrophilic sites: the carbonyl carbon (C3) and the β-carbon (C4). scielo.br These sites are susceptible to attack by nucleophiles.

Furthermore, the phenyl ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. The amino group is an ortho-, para-directing activator, meaning that electrophiles will preferentially add at the positions ortho and para to the amino substituent. Studies on similar phenylamino-quinone systems have shown that electrophilic substitution reactions like bromination and nitration can be effectively carried out on the phenyl ring. researchgate.net The reactivity can be further enhanced through the formation of charge-transfer complexes. researchgate.net

Cycloaddition Reactions Involving the But-3-en-2-one (B6265698) Framework

The conjugated but-3-en-2-one system of the molecule is an active participant in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. libretexts.orgwikipedia.org As a 4π-electron component, it can function as the diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienophiles. wikipedia.org These reactions provide a stereospecific pathway to construct six-membered rings, a common motif in natural products and bioactive molecules. wikipedia.orgresearchgate.net

The versatility of the enaminone framework also allows it to participate in other types of cycloadditions. For instance, it can be involved in [3+2] dipolar cycloadditions to form five-membered heterocyclic rings. libretexts.orguchicago.edu Transition metals can also catalyze [4+2] cycloaddition reactions, expanding the scope and efficiency of these transformations for creating complex polycyclic structures. researchgate.net

Heterocyclic Synthesis Initiated by this compound

This compound is a highly valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science. openmedicinalchemistryjournal.com The multiple reactive sites within the molecule allow for cyclization reactions with various reagents to form diverse ring systems.

Common heterocyclic syntheses include:

Pyridines: Reaction with active methylene (B1212753) compounds can yield substituted pyridine (B92270) derivatives. tsijournals.comtsijournals.comresearchgate.net

Pyrazoles: Condensation with hydrazine or its derivatives is a standard method for constructing the pyrazole ring. scielo.brtsijournals.comtsijournals.com

Pyrimidines: Reaction with guanidine (B92328) leads to the formation of pyrimidine (B1678525) derivatives. tsijournals.comtsijournals.com

Pyrroles and other heterocycles: The reactivity of the enaminone system allows for its use as a building block in the synthesis of more complex heterocyclic and fused-ring systems. scielo.brresearchgate.net

The ability to serve as a scaffold for generating such a wide range of heterocycles underscores the importance of this enaminone in synthetic organic chemistry. tsijournals.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis has significantly broadened the synthetic utility of compounds like this compound. Various metals, including palladium, copper, rhodium, and gold, can catalyze a range of transformations. researchgate.netmdpi.com

Examples of such transformations include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the modification of the phenyl ring or other parts of the molecule. mdpi.commdpi.com

Asymmetric Synthesis: Chiral transition metal complexes can be used to induce enantioselectivity in reactions, leading to the formation of chiral atropisomers or other stereochemically complex molecules. snnu.edu.cn

Catalytic Cycloadditions: As mentioned earlier, transition metals can catalyze cycloaddition reactions, often under milder conditions and with different selectivity compared to thermal reactions. researchgate.net

Synthesis of Enaminones: Gold(I) and silver(I) complexes have been shown to be effective catalysts for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines under solvent-free conditions. mdpi.com

The use of visible light in conjunction with transition metal catalysis represents an emerging field, offering new pathways for chemical transformations. rsc.org

Photochemical and Electrochemical Reactivity

The conjugated electronic system of this compound makes it a candidate for photochemical and electrochemical transformations. These methods provide alternative, often milder, conditions for initiating reactions, frequently proceeding through radical pathways. thieme-connect.dersc.org

Theoretical studies have investigated the electronic transport properties of 4-phenylamino-3-penten-2-one, a closely related compound, suggesting its potential use as a molecular switch. researchgate.nettandfonline.comresearchgate.net This behavior is rooted in the different conductivity of its tautomeric forms. tandfonline.com Electrochemical methods can be combined with copper catalysis to achieve transformations like oxidative amination. epfl.ch Similarly, photochemistry, including the use of photosensitizers, can drive organic syntheses by generating radical intermediates under green chemistry principles. thieme-connect.de The generation of aryl radicals from precursors via photochemical or electrochemical means is a well-established strategy that could be applied to this system. rsc.org

Tautomeric Equilibria and their Influence on Reactivity (e.g., keto-amine vs. enol-imine)

Enaminones like this compound can exist in equilibrium between different tautomeric forms. The primary tautomers are the keto-amine and the enol-imine forms, stabilized by intramolecular hydrogen bonding. researchgate.netmdpi.com Other possible forms include the keto-imine and enol-enamine. conicet.gov.ar

Table 2: Major Tautomeric Forms and their Characteristics

| Tautomer | Structure | Key Features |

|---|---|---|

| Keto-amine | N-H···O hydrogen bond | Generally the more stable form for similar compounds. researchgate.netresearchgate.net |

| Enol-imine | O-H···N hydrogen bond | Can be favored in certain solvents or structural contexts. Possesses different electronic properties, such as higher conductivity. tandfonline.com |

The position of this equilibrium is crucial as it dictates the molecule's reactivity. It is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. conicet.gov.armdpi.com For the related (Z)-4-(phenylamino)pent-3-en-2-one, computational studies have shown that the keto-amine tautomer is more stable than the enol-imine form. researchgate.netresearchgate.net The presence of the less stable but potentially more reactive tautomer can open up alternative reaction pathways. For example, the enol-imine form, with its hydroxyl group, might exhibit different reactivity towards certain electrophiles compared to the keto-amine form. The difference in electronic properties, such as the higher conductivity of the enol tautomer, is the basis for its potential application in molecular electronics. tandfonline.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org DFT calculations have been extensively applied to (E)-4-Phenylamino-but-3-en-2-one and its derivatives to understand their fundamental electronic properties and relative stability.

Research indicates that β-unsaturated β-ketoenamines, such as the title compound, predominantly exist in the aminoketone form, which is generally more stable than the iminoketone and iminoenol tautomers. ruc.dk DFT studies, often employing the B3LYP functional with basis sets like 6-311++G**, confirm that the keto-amine form of (Z)-4-(phenylamino)pent-3-en-2-one (a closely related compound) is more stable than its enol-imine form. researchgate.net The stability is attributed to hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

First-principles DFT calculations are used to optimize the molecular geometry and analyze the electronic structure. nih.govaps.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov For related compounds, the HOMO-LUMO gap has been calculated to be in the range of 4.00-4.28 eV. revistadechimie.ro The electronic structure of the upper valence band is often dominated by S-p states in similar thione compounds. psu.edursc.orgresearchgate.net

Table 1: Summary of DFT Methods and Findings for this compound and Related Compounds

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT, TD-DFT | B3LYP/6-311++G** | Studied structures, intramolecular hydrogen bond strength, and spectra of phenyl-substituted derivatives. | ruc.dkresearchgate.net |

| DFT | B3LYP/6-31G(d) | Calculated structure, molecular electrostatic potential, and thermodynamic functions. Revealed the enol form to be more stable than the keto form in some Schiff bases. | researchgate.net |

| DFT | B3LYP/6-311+G(d,p) | Performed geometry optimization to study stability and chemical reactivity by determining HOMO-LUMO energy differences. | nih.gov |

| First-principles DFT | Plane-wave basis (VASP) | Investigated structural and electronic properties of doped transition metal dichalcogenide monolayers. | aps.org |

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are powerful tools for mapping out potential reaction pathways and identifying the associated transition states and energy barriers. nih.gov For this compound, these calculations are particularly valuable for studying tautomerism, such as the proton transfer between the keto-amine and enol-imine forms.

A relaxed potential energy surface scan can be performed on the optimized geometry of the tautomeric forms to determine the potential energy barrier associated with the intramolecular proton transfer. researchgate.net Transition state structures are located as first-order saddle points on the potential energy surface, and their energies are calculated to determine the activation energy of the reaction. researchgate.netnih.gov Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactant and product structures. nih.gov These computational analyses have revealed that for related systems, aminoketone-iminoketone tautomerism is likely in the first excited state. researchgate.net

Conformational Analysis and Energy Minimization

The flexibility of this compound, particularly the rotation around the C-N bond and the phenyl ring, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and their relative energies. researchgate.netnih.gov

This process typically involves systematically rotating specific dihedral angles and performing energy minimization for each resulting structure. researchgate.netpsu.edu The potential energy surface is scanned to locate all energy minima, which correspond to stable conformers. ruc.dk For a derivative, 4-(2-Fluorophenylamino) pent-3-en-2-one, scanning the potential energy surface by rotating the phenyl ring revealed two stable conformers with a small energy difference of 0.53 kcal/mol. ruc.dk

Energy minimization is achieved using algorithms like the steepest descent method, which adjusts atomic positions to reduce the net forces on them, ultimately finding a local energy minimum. psu.edu The final minimized structure represents a static arrangement at 0 K and serves as a crucial starting point for further simulations. psu.edu

Table 2: Comparison of Conformers for a Related Compound

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature | Reference |

|---|---|---|---|

| Conformer 3a | +0.53 | Result of phenyl ring rotation. | ruc.dk |

| Conformer 3b | 0.00 (most stable) | Result of phenyl ring rotation. | ruc.dk |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, capturing atomic motions and interactions that are crucial for function. nih.govresearchgate.net While specific MD simulation studies focusing on the reaction dynamics of this compound are not extensively documented in the reviewed literature, the technique is highly applicable.

MD simulations could be employed to study several aspects of this molecule:

Conformational Dynamics: To observe transitions between different stable conformers in solution and understand the flexibility of the molecule over time. nih.gov

Hydrogen Bond Dynamics: To analyze the stability and fluctuations of the intramolecular hydrogen bond in a dynamic environment, including the effects of solvent molecules.

Reaction Dynamics: Using advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM), one could simulate the proton transfer reaction to understand the dynamic pathway and the role of the environment in the tautomerization process. nih.gov Nonadiabatic MD simulations are particularly useful for studying photoisomerization processes upon light excitation. rsc.org

Spectroscopic Property Prediction and Validation

A significant application of theoretical chemistry is the prediction of spectroscopic properties, which can then be validated against experimental data. This synergy is crucial for confirming molecular structures and understanding their vibrational and electronic characteristics.

DFT calculations are routinely used to compute harmonic vibrational frequencies, which correlate with experimental Infrared (IR) and Raman spectra. ruc.dkresearchgate.net For accurate assignment, especially for complex spectra, analyses like Potential Energy Distribution (PED) are used. ruc.dkresearchgate.net In the case of the title compound's family, the NH stretching frequency, often obscured by other bands, can be estimated using isotopic substitution (deuteration) in calculations and experiments. researchgate.net

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to UV-Visible absorption spectra. ruc.dkresearchgate.netresearchgate.net TD-DFT and fluorescence results have suggested that tautomerism is likely in the first excited state for related molecules. researchgate.net The comparison between calculated and experimental spectra provides strong validation for the computed molecular structure and electronic properties. ruc.dknih.gov

Table 3: Calculated vs. Experimental Spectroscopic Data for a Related Derivative

| Spectroscopic Technique | Property | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| 19F NMR | Chemical Shift (ppm) | - | -122.47 | ruc.dk |

| UV-Vis | Absorption Band (nm) | Calculated using TD-DFT | Experimentally recorded to compare with calculations. | ruc.dkresearchgate.net |

| IR/Raman | Vibrational Frequencies (cm⁻¹) | Calculated using DFT (B3LYP) | Compared for assignment and validation. | ruc.dkresearchgate.net |

Analysis of Intramolecular Hydrogen Bonding Strength

This compound features a significant intramolecular hydrogen bond (IHB) of the N–H···O type, which plays a critical role in stabilizing its structure. ruc.dk Theoretical methods are essential for quantifying the strength and nature of this interaction.

The strength of the IHB can be evaluated through several computational approaches:

Geometric Parameters: A shorter distance between the hydrogen bond donor (N-H) and acceptor (O) atoms, specifically the H···O and N···O distances, generally indicates a stronger bond. DFT calculations on related structures have reported N···O distances around 2.58-2.67 Å. researchgate.net

Vibrational Frequencies: A stronger hydrogen bond leads to a more significant red-shift (lowering of frequency) of the N-H stretching vibration in the calculated IR spectrum. mdpi.com

Hydrogen Bond Energy: The energy of the IHB can be estimated using various theoretical models. For N-Ph substituted derivatives of similar ketoenamines, calculated hydrogen bond energies are approximately 14.9 kcal/mol, indicating a relatively strong bond. researchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge delocalization and hyperconjugative interactions that contribute to the hydrogen bond's stability. researchgate.net

Studies have also shown that substituents on the phenyl ring can modulate the IHB strength; electron-withdrawing groups like nitro tend to increase it, while bulky or electron-donating groups can decrease it. ruc.dkresearchgate.net

Molecular Electrostatic Potential (MEP) and Chemical Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactivity. uni-muenchen.de It illustrates the electrostatic potential experienced by a positive test charge at various points around the molecule. uni-muenchen.de

The MEP map uses a color scale to indicate different potential regions:

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. In this compound, this region is expected around the carbonyl oxygen atom. researchgate.netrevistadechimie.ro

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are the sites for potential nucleophilic attack. researchgate.netrevistadechimie.ro

Green: Regions of neutral or near-zero potential. uni-muenchen.de

By analyzing the MEP map, chemists can identify the most probable sites for chemical reactions. For instance, the negative potential region around the oxygen atom confirms its role as a hydrogen bond acceptor and a site for interaction with electrophiles. researchgate.netnih.gov This analysis, combined with frontier molecular orbital (HOMO-LUMO) analysis, provides a comprehensive picture of the molecule's chemical reactivity. researchgate.net

Non-Linear Optical (NLO) Properties

Extensive research into the non-linear optical (NLO) properties of organic molecules has been a significant focus of computational chemistry. These properties are crucial for the development of new materials for optoelectronic applications, including optical switching and data storage. Theoretical investigations, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO behavior of molecules.

However, a thorough review of available scientific literature reveals a notable absence of specific computational or experimental studies focused solely on the non-linear optical properties of This compound . While the broader class of enaminones and related chalcone (B49325) derivatives have been investigated for their NLO potential, detailed research findings and data tables for this particular compound are not present in the reviewed literature.

Studies on analogous compounds, such as (Z)-4-(phenylamino)pent-3-en-2-one and other enaminone derivatives, indicate that the intramolecular charge transfer from the donor (phenylamino group) to the acceptor (carbonyl group) through the π-conjugated system is a key factor for NLO response. Theoretical calculations on these related molecules have explored parameters like the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) to quantify their NLO activity. These studies often employ DFT methods with various functionals and basis sets to predict these properties.

Unfortunately, without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its NLO properties as requested. The scientific community has yet to publish dedicated research on the computational NLO investigation of this specific molecule.

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted Phenylamino (B1219803) Analogues

The synthesis of analogues bearing substituents on the phenylamino moiety is a primary strategy to modulate the electronic and steric properties of the parent compound. This is typically achieved through the condensation of a β-dicarbonyl compound with a range of substituted anilines.

A straightforward and efficient method for the synthesis of β-enaminones involves the reaction of 1,3-dicarbonyl compounds, such as acetylacetone (B45752), with various primary amines. nih.gov This reaction can be effectively catalyzed by a combination of [(PPh₃)AuCl]/AgOTf under solvent-free conditions at room temperature, affording good to excellent yields of (Z)-4-(substituted-phenylamino)pent-3-en-2-one derivatives. nih.gov The use of electron-donating or electron-withdrawing groups on the aniline (B41778) influences the reaction, with anilines bearing electron-donating groups generally providing higher yields. ajchem-a.com For instance, the condensation of 4-methoxyaniline with acetylacetone proceeds in high yield, whereas anilines with strong electron-withdrawing groups, such as 4-nitroaniline, result in poorer yields under similar conditions. ajchem-a.com

The following table summarizes the synthesis of various substituted phenylamino analogues of β-enaminones, showcasing the diversity of substituents that can be incorporated onto the phenyl ring.

Table 1: Synthesis of Substituted (Z)-4-(Phenylamino)pent-3-en-2-one Analogues

| Substituent on Phenyl Ring | Starting Amine | Product | Reference |

|---|---|---|---|

| 4-Methoxy | 4-Methoxyaniline | (Z)-4-(4-Methoxyphenylamino)pent-3-en-2-one | nih.gov |

| 4-Bromo | 4-Bromoaniline | (Z)-4-(4-Bromophenylamino)pent-3-en-2-one | nih.gov |

| 4-Chloro | 4-Chloroaniline | (Z)-4-(4-Chlorophenylamino)pent-3-en-2-one | nih.gov |

| 4-Methyl | 4-Toluidine | (Z)-4-(p-Tolylamino)pent-3-en-2-one | ajchem-a.com |

| Unsubstituted | Aniline | (Z)-4-(Phenylamino)pent-3-en-2-one | nih.gov |

Beyond simple phenyl rings, this methodology extends to more complex aromatic amines. For example, naphthalen-1-amine can be condensed with acetylacetone to yield (Z)-4-(naphthalen-1-ylamino)pent-3-en-2-one. nih.gov Furthermore, the phenylamino moiety can be incorporated into more complex heterocyclic systems. One such example is the synthesis of 2-phenylamino-1,4-naphthoquinone derivatives, achieved by the reaction of 1,4-naphthoquinone (B94277) with substituted anilines in methanol. scielo.br This reaction proceeds via a conjugate addition followed by oxidation. scielo.br

Modifications at the But-3-en-2-one (B6265698) Backbone

Alterations to the but-3-en-2-one core structure provide another avenue for generating structural diversity. These modifications can include the introduction of substituents at various positions along the backbone.

Research on analogous enaminone systems has demonstrated the feasibility of introducing substituents at the α-position (C3) of the enaminone. For example, derivatives of 4-phenylamino-pent-3-en-2-one, which have a methyl group at the C3 position, have been synthesized and studied. researchgate.netresearchgate.net The introduction of a halogen, such as chlorine, at this position has also been reported, yielding compounds like 3-chloro-4-((4-bromophenyl)amino)pent-3-en-2-one. researchgate.net

In a related system, modifications at the C2-position of a prop-2-en-1-one backbone have been achieved. nih.govacs.org For instance, treatment of an enaminone with N-chlorosuccinimide or SelectFluor allows for the introduction of a chloro or fluoro group, respectively. nih.govacs.org Alkyl groups can also be introduced at this position through a multi-step sequence involving treatment with an alkylaldehyde in the presence of LDA, followed by oxidation. nih.govacs.org

The following table provides examples of modifications made to the but-3-en-2-one backbone or analogous enaminone structures.

Table 2: Examples of Modifications at the But-3-en-2-one Backbone

| Modification | Starting Material | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| C3-Methylation | Aniline, Pentane-2,4-dione | Carbon-based solid acid | (Z)-4-(Phenylamino)pent-3-en-2-one | researchgate.net |

| C2-Fluorination | Enaminone precursor | SelectFluor, MeOH | 2-Fluoro-enaminone derivative | nih.govacs.org |

| C2-Chlorination | Enaminone precursor | N-Chlorosuccinimide, MeOH | 2-Chloro-enaminone derivative | nih.govacs.org |

| C2-Alkylation | Enaminone precursor | 1. LDA, R'CH₂CHO; 2. MnO₂ | 2-Alkyl-enaminone derivative | nih.govacs.org |

| Backbone Annelation | 2H-Chromene-3-carbaldehyde | Acetone, NaOH, EtOH | (E)-4-(2-Phenyl-2H-chromen-3-yl)but-3-en-2-one | researchgate.net |

Preparation of Enantiopure Derivatives and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure derivatives of chiral molecules is a significant challenge in organic chemistry. nih.govyork.ac.uk For (E)-4-phenylamino-but-3-en-2-one and its analogues, which can possess various stereogenic centers depending on their substitution pattern, asymmetric synthesis provides a pathway to access single enantiomers.

While specific asymmetric syntheses for this compound itself are not extensively detailed, several general strategies in asymmetric synthesis are applicable. These include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk

One powerful approach is catalytic enantioselective synthesis. shibaura-it.ac.jp For instance, the highly enantioselective synthesis of aminodiols has been achieved by a combination of a Ti(OiPr)₄/(+)-DIPT catalyzed asymmetric epoxidation followed by an enantioselective aminolysis using a tungsten-based catalyst. nih.gov This sequence allows for the creation of multiple stereocenters with high enantiomeric and diastereomeric purity. nih.gov Such a strategy could conceptually be adapted for the asymmetric synthesis of hydroxylated analogues of this compound.

Palladium-catalyzed asymmetric allylic substitution is another versatile method for the enantioselective formation of C-N bonds. acs.org This reaction has been successfully applied to a wide range of substrates and nucleophiles using various chiral ligands. acs.org This approach could be envisioned for the asymmetric synthesis of precursors to chiral this compound derivatives.

Schöllkopf's alkylation method has been successfully employed for the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-l-phenylalanine, a photoactive amino acid analogue. nih.gov This demonstrates the utility of chiral auxiliaries derived from amino acids for establishing stereocenters in complex molecules.

Recent advances in asymmetric catalysis, including enamine-iminium catalysis, Brønsted acid catalysis, and metallaphotoredox catalysis, offer a growing toolkit for the synthesis of chiral molecules. frontiersin.org These modern methods provide opportunities for the development of novel asymmetric routes to enantiopure derivatives of this compound.

Library Synthesis Approaches for Structural Diversity

The generation of chemical libraries with diverse structures is a cornerstone of modern drug discovery and materials science. Library synthesis allows for the systematic exploration of a chemical space to identify compounds with desired properties.

Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules from a common starting material. unibo.it This approach is well-suited for creating libraries of this compound analogues.

A practical example of library synthesis is the preparation of (E)-N-(4-(phenylamino)-7-substituted-quinazolin-6-yl)-4-(Het)but-2-enamides. tesisenred.net In this multi-step sequence, a substituted quinazoline (B50416) core is first acylated with (E)-4-bromobut-2-enoyl chloride. The resulting intermediate is then reacted with a variety of heterocyclic amines to generate a library of final products with diversity at the terminus of the butenamide chain. tesisenred.net This approach highlights how a common intermediate can be leveraged to rapidly generate a multitude of analogues.

The synthesis of libraries of 4-aryl-1,2,3-triazoles, which are potent enzyme inhibitors, further illustrates the principles of library synthesis. nih.gov These libraries are often constructed using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, which allows for the reliable and efficient coupling of diverse building blocks. nih.gov

The following table outlines a general approach for the library synthesis of butenamide derivatives, based on a reported methodology.

Table 3: General Approach for Library Synthesis of (E)-4-(Heterocyclyl)but-2-enamide Derivatives

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Acylation | (E)-4-bromobut-2-enoyl chloride, DIPEA, THF | Introduction of the reactive butenoyl moiety | tesisenred.net |

| 2 | Nucleophilic Substitution | Various heterocyclic amines, 70 °C | Introduction of diverse heterocyclic scaffolds | tesisenred.net |

| 3 | Purification | Automated flash chromatography | Isolation of individual library members | tesisenred.net |

This systematic approach to derivatization enables the efficient exploration of structure-activity relationships, which is critical for the development of new functional molecules.

Synthetic Utility and Applications in Complex Molecule Synthesis

(E)-4-Phenylamino-but-3-en-2-one as a Versatile Synthon and Building Block

This compound is recognized for its role as a versatile synthon, a molecular fragment used in chemical synthesis to build more complex molecules. researchgate.net Its structure, containing both a nucleophilic enamine and an electrophilic carbonyl group, allows it to participate in a variety of chemical reactions. This dual reactivity makes it a valuable building block for the synthesis of diverse heterocyclic compounds and other intricate molecular architectures. researchgate.netox.ac.uk

The reactivity of β-enaminones like this compound allows them to react with both electrophiles and nucleophiles, making them indispensable in the creation of N-heterocycles. researchgate.net The inherent properties of this compound facilitate the construction of complex molecules, which is a fundamental aspect of developing new materials and therapeutic agents. ox.ac.uk

Applications in the Synthesis of Natural Product Scaffolds (e.g., alkaloids)

The structural motif of this compound is a key component in the synthesis of various natural product scaffolds, particularly alkaloids. nih.govnih.gov Alkaloids, a large and diverse group of naturally occurring compounds, often possess significant pharmacological activities. mdpi.com

The synthesis of complex alkaloid structures, such as diketopiperazine alkaloids, often involves intricate synthetic pathways where versatile building blocks are crucial. nih.gov The structural framework provided by enaminones is instrumental in constructing the core of these complex natural products. For instance, the synthesis of indole (B1671886) alkaloids, a major class of alkaloids, often relies on the modular assembly of simpler building blocks. nih.gov While direct synthesis of these complex molecules remains a challenge, the use of versatile synthons facilitates the creation of diverse alkaloid libraries, which is essential for drug discovery. nih.gov

Derivatives of 4-phenylbutenone have been synthesized as natural bromophenols and have shown inhibitory effects on various enzymes. nih.gov The synthesis of such derivatives highlights the utility of the phenylbutenone scaffold in creating compounds that mimic or are related to natural products. nih.gov

Role in the Construction of Pharmaceutical Precursors

The enaminone structure is a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. acs.org this compound and its derivatives serve as precursors for a variety of pharmaceutically relevant molecules.

For example, derivatives of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one have been synthesized and evaluated for their potential as anticancer agents. researchgate.net The synthesis of these complex molecules often starts from simpler enaminone building blocks. Furthermore, the 3-hydroxyindolin-2-one (B1221191) moiety, found in several bioactive alkaloids and pharmaceutical candidates, can be synthesized through multi-step processes that may involve enamine-type intermediates. researchgate.net

The development of new pharmaceutical products is a critical area of organic synthesis, enabling the discovery and optimization of complex molecules with potent and selective biological activity. ox.ac.uk The use of versatile synthons like this compound is central to this endeavor.

Utility in Agrochemicals Synthesis

The application of this compound and related structures extends to the field of agrochemicals. The synthesis of novel compounds with potential herbicidal or plant growth regulatory properties often utilizes versatile chemical intermediates.

For instance, the synthesis of certain nih.govchemsrc.comdithiolo[3,4-b]pyridines, which have been studied for their agrochemical properties, involves multi-step reactions where enamine-like structures can be key intermediates. mdpi.com The development of new agrochemicals is crucial for modern agriculture, and synthetic chemistry plays a vital role in creating new active ingredients. ox.ac.uk

Role in the Synthesis of Advanced Organic Materials (e.g., ligands, catalysts)

The unique electronic and structural properties of this compound and its derivatives make them valuable in the synthesis of advanced organic materials, including ligands for metal catalysts and functional materials.

Enaminoketones, the class of compounds to which this compound belongs, are known to form stable complexes with metal ions. iucr.org This property makes them useful as ligands in catalysis. The rational design and synthesis of new catalyst systems are crucial for developing more efficient and selective chemical processes. ox.ac.uk

Furthermore, the core structure of this compound can be incorporated into larger conjugated systems, which are of interest for applications in electronics and photonics. The synthesis of functional materials with tailored electronic and optical properties is a key area of modern materials science. ox.ac.uk

Structure Reactivity Relationship Studies

Impact of Substituent Effects on Chemical Reactivity and Stability

Theoretical and experimental studies on phenyl-substituted derivatives of 4-phenylamino-pent-3-en-2-one (APO-NPh), a closely related compound, provide insight into these effects. The introduction of electron-withdrawing groups, such as a 4-nitro group, or electron-donating groups like a 4-ethyl ester, has been shown to increase the strength of the IHB compared to the unsubstituted parent molecule. ruc.dk Conversely, substituents in the ortho position, like a 2-fluoro or 2,6-dimethyl group, tend to reduce the IHB strength. ruc.dk This reduction is attributed to steric hindrance, which can disrupt the planarity of the molecule and weaken the hydrogen bond.

The stability of the molecule is also directly linked to these substituent-induced electronic shifts. For instance, the aminoketone form is consistently the most stable tautomer across various derivatives. ruc.dk The relative energies of other potential tautomers, such as the iminoenol and iminoketone forms, are slightly lower in substituted derivatives compared to the unsubstituted molecule, though the aminoketone remains predominant. ruc.dk The analysis of enaminones with a range of substituents confirms that both electronic effects (electron-donating vs. withdrawing) and the sheer size of the substituent group are critical determinants of reactivity. conicet.gov.ar In related systems, such as β-ketoamides, electron donor and acceptor substituents have been shown to shift the protomeric tautomerism. core.ac.uk

The influence of substituents extends to the biological activity of related compounds. In a study of 2-phenylamino-3-acyl-1,4-naphthoquinones, the stereoelectronic effects of various electron-withdrawing acyl groups at the 3-position were found to be a key factor in their antiproliferative activity against cancer cell lines. mdpi.com

| Substituent on Phenyl Ring | Position | Observed Effect on Intramolecular Hydrogen Bond (IHB) Strength | Reference |

|---|---|---|---|

| -NO₂ (Nitro) | 4 (para) | Increased | ruc.dk |

| -COOEt (Ethyl Ester) | 4 (para) | Increased | ruc.dk |

| -F (Fluoro) | 2 (ortho) | Reduced | ruc.dk |

| -CH₃ (Methyl) | 2,6 (di-ortho) | Reduced | ruc.dk |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial in understanding the reaction pathways of (E)-4-Phenylamino-but-3-en-2-one. The molecule's conjugated system (O=C-C=C-N) favors a planar geometry to maximize π-electron delocalization, which in turn stabilizes the structure. researchgate.net This planarity is reinforced by a strong intramolecular hydrogen bond (IHB) between the amino proton (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered pseudo-ring. ruc.dkresearchgate.net

The integrity of this planar, hydrogen-bonded system has a direct impact on reactivity. Any reaction or interaction that disrupts this arrangement can alter the molecule's preferred pathways. For example, the introduction of bulky substituents on the phenyl ring can force it to twist out of plane with the enaminone backbone, weakening the conjugation and the IHB, thereby influencing its reactivity. ruc.dk

In related dicarbonyl-[2-(phenylamino)pent-3-en-4-onato]rhodium(I) complexes, even subtle variations in stereoelectronic effects were found to dictate the outcome of reactions like oxidative addition. researchgate.net The specific steric and electronic environment determined whether a reaction would proceed to completion or be halted at an intermediate stage. researchgate.net Similarly, studies on 2-phenylamino-3-acyl-1,4-naphthoquinones have shown that the stereoelectronic properties of the acyl group significantly influence the molecule's biological activity. mdpi.com The reaction pathways available to the molecule are governed by the stability of potential intermediates. For instance, in glycosylation reactions of related systems, the choice between SN1 and SN2-like pathways was dependent on stereoelectronic factors, including the nature of counterions and nucleophiles. acs.org

Influence of Tautomerism on Chemical Behavior

This compound is a β-enaminone and, like others in its class, can theoretically exist in several tautomeric forms. conicet.gov.ar The primary forms include the keto-enamine (or aminoketone), keto-imine, enol-imine, and enol-enamine. conicet.gov.ar However, extensive theoretical and experimental studies have demonstrated that for this compound and its derivatives, the keto-enamine (aminoketone) tautomer is overwhelmingly the most stable and, therefore, the predominant form in the ground state. ruc.dkresearchgate.netresearchgate.net

This stability is largely attributed to the formation of a strong, resonance-assisted intramolecular hydrogen bond (IHB) within the keto-enamine structure, which creates a highly stable six-membered ring. researchgate.net The π-electron delocalization across the N-C=C-C=O system further contributes to its stability. researchgate.net Computational studies on 4-phenylamino-pent-3-en-2-one and its derivatives confirm that the aminoketone form is the major tautomer. ruc.dkresearchgate.net While other tautomers like the iminoketone and iminoenol are theoretically possible, they are significantly higher in energy. ruc.dkresearchgate.net

The chemical behavior of the compound is thus dominated by the reactivity of this stable keto-enamine tautomer. However, the possibility of tautomerism to other forms under specific conditions, such as in an excited state, cannot be entirely dismissed. researchgate.net For example, TD-DFT and fluorescence studies on a 2-fluoro derivative suggested that aminoketone-iminoketone tautomerism could be possible in the first excited state. researchgate.net The tautomeric equilibrium is a critical factor, as different tautomers present different reactive sites. The keto-enamine form combines the nucleophilicity of an enamine with the electrophilicity of an enone, making it a versatile synthetic intermediate. conicet.gov.ar

| Tautomeric Form | Structural Description | Relative Stability | Key Stabilizing Feature | Reference |

|---|---|---|---|---|

| Keto-enamine (Aminoketone) | Contains C=O and C=C-NH groups | Most Stable / Predominant | Intramolecular H-bond, π-conjugation | ruc.dkresearchgate.netresearchgate.net |

| Iminoenol | Contains C=N and C=C-OH groups | Less Stable | - | ruc.dkresearchgate.net |

| Iminoketone | Contains C=N and C-C=O groups | Less Stable | - | ruc.dkresearchgate.net |

Solvation Effects on Molecular Structure and Reactivity

The solvent environment plays a critical role in modulating the molecular structure and reactivity of this compound, primarily by influencing its tautomeric equilibrium. The general principle observed for β-enaminones is that the polarity of the solvent can shift the balance between different tautomeric forms. academie-sciences.fr

Studies on related series of compounds show that polar solvents tend to stabilize the more polar tautomer. academie-sciences.fr The enamine form, with its charge separation in the resonance structure (O⁻-C=C-C=N⁺), generally has a larger dipole moment than the corresponding imine form. Consequently, polar solvents stabilize the enamine tautomer more effectively through dipole-dipole interactions. academie-sciences.fr This effect has been demonstrated in theoretical calculations where the energy difference between imine and enamine tautomers increases, favoring the enamine, as solvent polarity increases from the gas phase to solutions like chloroform (B151607) (CHCl₃) and dimethyl sulfoxide (B87167) (DMSO). academie-sciences.fr

For example, in a study on a novel 1,3,4-thiadiazole (B1197879) derivative exhibiting keto-enol tautomerism, the keto form was favored in the polar aprotic solvent DMSO, whereas the enol form was favored in the non-polar solvent chloroform. mdpi.com Another investigation on a Schiff base found that theoretical models accurately predicted the predominant tautomer only when explicitly considering the solvent environment, highlighting the importance of solvation effects. nih.gov For this compound, which exists predominantly as the keto-enamine tautomer, changes in solvent polarity can subtly alter its geometry and the strength of its intramolecular hydrogen bond, thereby affecting its reactivity. researchgate.net While the keto-enamine form is robustly stable, highly polar or hydrogen-bonding solvents could potentially facilitate proton transfer and shift the equilibrium, even if only to a minor extent.

| Solvent Polarity | General Effect on β-Enaminone Tautomerism | Favored Tautomer (General Trend) | Reference |

|---|---|---|---|

| Non-polar (e.g., Chloroform) | Less stabilization of polar forms | Can favor less polar tautomers (e.g., Enol over Keto in some systems) | mdpi.com |

| Polar Aprotic (e.g., DMSO) | Strong stabilization of polar forms via dipole-dipole interactions | Tends to favor more polar tautomers (e.g., Keto over Enol in some systems, Enamine stabilization) | academie-sciences.frmdpi.com |

| Polar Protic (e.g., Methanol) | Stabilization via dipole-dipole and H-bonding interactions | Strongly favors polar tautomers; can participate in proton transfer | nih.gov |

Emerging Research Trends and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of (E)-4-Phenylamino-but-3-en-2-one and its derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. syrris.comacs.org These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for high-throughput library generation. syrris.comnih.gov

Flow chemistry, with its modular nature, allows for the seamless integration of multiple reaction steps, purification, and analysis in a continuous process. syrris.comacs.org This approach has been successfully applied to the synthesis of various heterocyclic compounds where β-enaminones are crucial intermediates. mdpi.com For instance, a continuous-flow process has been developed for the synthesis of N-aryl-5-methylpyrazoles, which utilized (E)-4-(dimethylamino)but-3-en-2-one as a key reactant. This method not only improved safety by minimizing exposure to hazardous intermediates but also demonstrated the scalability of flow synthesis. mdpi.com The ability to automate these flow systems further accelerates the discovery and optimization of new chemical entities. syrris.com

Table 1: Comparison of Batch vs. Flow Synthesis for β-Enaminone Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Time | Often hours to days mdpi.com | Significantly reduced, minutes to hours mdpi.com |

| Scalability | Challenging, requires re-optimization | Direct route to scaling up syrris.com |

| Safety | Higher risk with hazardous reagents nih.gov | Improved safety with smaller reaction volumes nih.gov |

| Process Control | Difficult to precisely control temperature and mixing | Excellent control over reaction parameters nih.gov |

| Reproducibility | Can be variable | High reproducibility syrris.com |

Sustainable Synthesis Methodologies (e.g., biocatalysis, photocatalysis)

The drive towards greener and more sustainable chemical processes has spurred research into biocatalysis and photocatalysis for the synthesis of β-enaminones. nih.govdiva-portal.org These methods offer environmentally benign alternatives to traditional synthetic routes that often rely on harsh reagents and conditions. organic-chemistry.org

Biocatalysis utilizes enzymes to catalyze chemical reactions with high selectivity and efficiency under mild conditions. While the direct enzymatic synthesis of this compound is still an emerging area, the use of enzymes in related transformations is gaining traction. nih.govau.dk For example, enzymatic methods are being explored for the synthesis of precursors to β-enaminones, although these methods are currently underdeveloped. google.com

Photocatalysis , which uses light to drive chemical reactions, presents another promising avenue for sustainable synthesis. diva-portal.orgau.dkbeilstein-journals.org Light can be used to generate reactive intermediates or to power catalytic cycles, often with high levels of control. nih.gov The combination of photocatalysis with biocatalysis, known as photobiocatalysis, is a particularly exciting frontier, offering the potential for novel and efficient synthetic pathways. nih.govfrontiersin.org

Advanced Characterization Beyond Established Techniques

While standard analytical techniques like NMR, IR, and mass spectrometry are routinely used to characterize this compound and its derivatives, researchers are increasingly employing advanced methods to gain deeper structural and electronic insights. ruc.dkchimicatechnoacta.ruscielo.br

Computational methods, such as Density Functional Theory (DFT), are being used to complement experimental data. ruc.dkuliege.be DFT calculations can provide valuable information about molecular structure, intramolecular hydrogen bonding, and vibrational frequencies, aiding in the detailed assignment of spectroscopic data. ruc.dkmdpi.com For instance, a combined experimental and theoretical study on 4-phenylamino-pent-3-en-2-one and its derivatives used DFT calculations to investigate their structures and intramolecular hydrogen bond strengths. ruc.dk

Furthermore, advanced crystallographic techniques are being utilized to precisely determine the three-dimensional structure of these compounds and their derivatives, providing crucial information about intermolecular interactions in the solid state. uliege.beresearchgate.net

Opportunities in Asymmetric Synthesis and Stereocontrol

The development of asymmetric methods for the synthesis of chiral β-enaminones and their subsequent transformation into enantiomerically pure products is a significant area of ongoing research. york.ac.ukfrontiersin.orgumich.edu The ability to control the stereochemistry of these compounds is crucial for their application in the synthesis of biologically active molecules and natural products. umich.eduacgpubs.org

Strategies for achieving stereocontrol include the use of chiral auxiliaries, chiral reagents, and chiral catalysts. york.ac.uk Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including those derived from β-enaminones. frontiersin.orgumich.edu For example, highly enantio- and diastereoselective annulation reactions have been developed using chiral catalysts to produce complex heterocyclic structures. nih.gov The Sharpless asymmetric dihydroxylation is another key transformation that has been applied in the synthesis of chiral molecules derived from related structures. researchgate.net

The field of asymmetric catalysis is constantly evolving, with new catalysts and methods being developed to achieve higher levels of enantioselectivity and broader substrate scope. frontiersin.org These advancements will undoubtedly open up new possibilities for the use of this compound and its analogs in the synthesis of complex chiral molecules.

Interdisciplinary Research Avenues in Organic Chemistry

The versatility of this compound and β-enaminones in general has led to their application in a wide range of interdisciplinary research areas within organic chemistry. researchgate.netircbc.ac.cnsioc.ac.cn Their ability to act as versatile building blocks makes them valuable in the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. acgpubs.orgtandfonline.com

β-Enaminones are key precursors for the synthesis of various bioactive heterocycles such as pyrazoles, quinolines, and pyridines. acgpubs.orgresearchgate.net This has spurred collaborations between synthetic organic chemists and medicinal chemists to design and synthesize novel compounds with potential therapeutic properties. chimicatechnoacta.ruresearchgate.netresearchgate.net Furthermore, the unique electronic and photophysical properties of some β-enaminone derivatives have attracted interest in the field of materials science for applications such as organic light-emitting diodes (OLEDs). beilstein-journals.org The interdisciplinary nature of this research is fostering innovation and leading to the discovery of new applications for this important class of compounds.

Q & A

Q. Advanced Research Focus

- Approach : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., α,β-unsaturated carbonyl) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with Grignard reagents). Use molecular dynamics simulations to assess solvent effects .

- Limitations : Address discrepancies by refining basis sets or incorporating dispersion corrections .